n-Allyl-N-methylazetidin-3-amine n-Allyl-N-methylazetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152452
InChI: InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3
SMILES:
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol

n-Allyl-N-methylazetidin-3-amine

CAS No.:

Cat. No.: VC18152452

Molecular Formula: C7H14N2

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

n-Allyl-N-methylazetidin-3-amine -

Specification

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
IUPAC Name N-methyl-N-prop-2-enylazetidin-3-amine
Standard InChI InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3
Standard InChI Key JNXOVBRYZAEXRC-UHFFFAOYSA-N
Canonical SMILES CN(CC=C)C1CNC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

n-Allyl-N-methylazetidin-3-amine consists of an azetidine core (a four-membered saturated ring with one nitrogen atom) substituted at the nitrogen atom with a methyl group and at the 3-position with an allyl group. The molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol. The strained azetidine ring contributes to its reactivity, while the allyl group introduces sites for further functionalization (e.g., cycloadditions or polymerizations) .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight126.20 g/molCalculated
Boiling Point~150–170°C (estimated)Azetidine derivatives
Density0.89–0.93 g/cm³ (estimated)N-Allylmethylamine
Flash Point<30°C (flammable liquid)Allyl amines
SolubilityMiscible in polar solventsAnalogous amines

The estimated boiling point reflects the increased molecular complexity compared to simpler amines like N-Allylmethylamine (65°C) . The allyl group’s electron-rich double bond may participate in conjugation or addition reactions, while the methyl group enhances lipophilicity .

Synthesis Pathways

Cyclization of β-Halo Amides

Azetidines are commonly synthesized via cyclization of β-halo amides or β-hydroxy amides. For example, EP0116432A2 describes the preparation of N-substituted azetidin-2-ones through cyclization of β-hydroxy amides using bases like lithium hexamethyldisilazide (LiHMDS). Adapting this method, n-Allyl-N-methylazetidin-3-amine could be synthesized via:

  • Alkylation of Azetidin-3-amine:

    • Protect azetidin-3-amine with a trityl group.

    • Perform sequential N-alkylation with methyl iodide and allyl bromide.

    • Deprotect using acidic conditions .

  • Tsuji-Trost Allylation:
    Palladium-catalyzed allylation of a pre-formed azetidine amine using allylic carbonates or bromides, as demonstrated in the synthesis of allyl amines . This method offers regioselectivity and mild conditions (e.g., room temperature, acetonitrile solvent) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (Estimated)
N-AlkylationAllyl bromide, K₂CO₃, DMF60–75%
CyclizationLiHMDS, −50°C, THF50–65%
DeprotectionHCl (aq.), MeOH>90%

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For instance, reaction with hydrochloric acid may yield γ-chloro amines, while nucleophiles like thiols could generate sulfhydryl derivatives .

Allyl Group Utilization

The allyl moiety enables diverse transformations:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Polymerization: Radical-initiated polymerization for hydrogel synthesis .

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) to form epoxides.

Pharmaceutical and Industrial Applications

Drug Discovery

Azetidines are prized in medicinal chemistry for their conformational rigidity and bioavailability. n-Allyl-N-methylazetidin-3-amine could serve as:

  • Neurological Agents: Analogous spirocyclic azetidines exhibit blood-brain barrier penetration .

  • Antifungal Compounds: Allyl amines are known pharmacophores .

Polymer Chemistry

The allyl group facilitates cross-linking in polymer networks, useful in drug delivery systems or coatings .

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